(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound with a unique structure that includes a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl compound.
Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced fluorobenzyl compounds, and various substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-methylbenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-nitrobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the fluorine atom in (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, thereby increasing its potential efficacy in various applications.
Properties
Molecular Formula |
C16H11FN2O2S |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-3-1-10(2-4-11)9-14-15(21)19-16(22-14)18-12-5-7-13(20)8-6-12/h1-9,20H,(H,18,19,21)/b14-9- |
InChI Key |
LLUMNGYZNNWFCM-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Origin of Product |
United States |
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